

2-Phenylthiazolidine-4-carboxylic Acid: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 2-Phenylthiazolidine-4-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylthiazolidine-4-carboxylic acid is a heterocyclic organic compound that has garnered significant interest in the fields of medicinal chemistry and drug development. As a derivative of the thiazolidine scaffold, which is present in a variety of biologically active molecules, this compound serves as a valuable building block for the synthesis of novel therapeutic agents. Its structure, arising from the condensation of L-cysteine and benzaldehyde, provides a chiral backbone with opportunities for diverse functionalization. This technical guide offers an in-depth overview of the physicochemical properties, synthesis, and relevant biological signaling pathways associated with **2-Phenylthiazolidine-4-carboxylic acid**.

Physicochemical Properties

The physicochemical properties of **2-Phenylthiazolidine-4-carboxylic acid** are crucial for its handling, formulation, and biological activity. The data presented below has been compiled from various sources. It is important to note that the synthesis of this compound can result in a mixture of cis and trans diastereomers, which can influence its physical properties, such as the melting point.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₁ NO ₂ S	[1]
Molecular Weight	209.27 g/mol	[1]
Melting Point	159-160 °C (cis isomer) 110-112 °C (likely a mixture of epimers) 160-162 °C (unspecified)	[2][3]
Boiling Point	458.3 ± 45.0 °C (Predicted for 2-(4-chlorophenyl)thiazolidine-4-carboxylic acid)	[4]
Solubility	Slightly soluble in ethanol, methanol, acetone, benzene, chloroform, ethyl acetate, and acetic acid.[5]	[5]
pKa	1.95 ± 0.40 (Predicted for 2-(4-chlorophenyl)thiazolidine-4-carboxylic acid)	[4]
LogP	1.67 (Predicted for (2R,4R)-3-Acetyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid)	[6]

Note: Experimental data for the boiling point, specific solubility values, and pKa of **2-Phenylthiazolidine-4-carboxylic acid** are not readily available in the cited literature. The provided values are predictions or for closely related analogs and should be treated as estimations.

Experimental Protocols

Synthesis of 2-Phenylthiazolidine-4-carboxylic Acid

The most common method for the synthesis of **2-Phenylthiazolidine-4-carboxylic acid** is the condensation reaction between L-cysteine and benzaldehyde.[3][7]

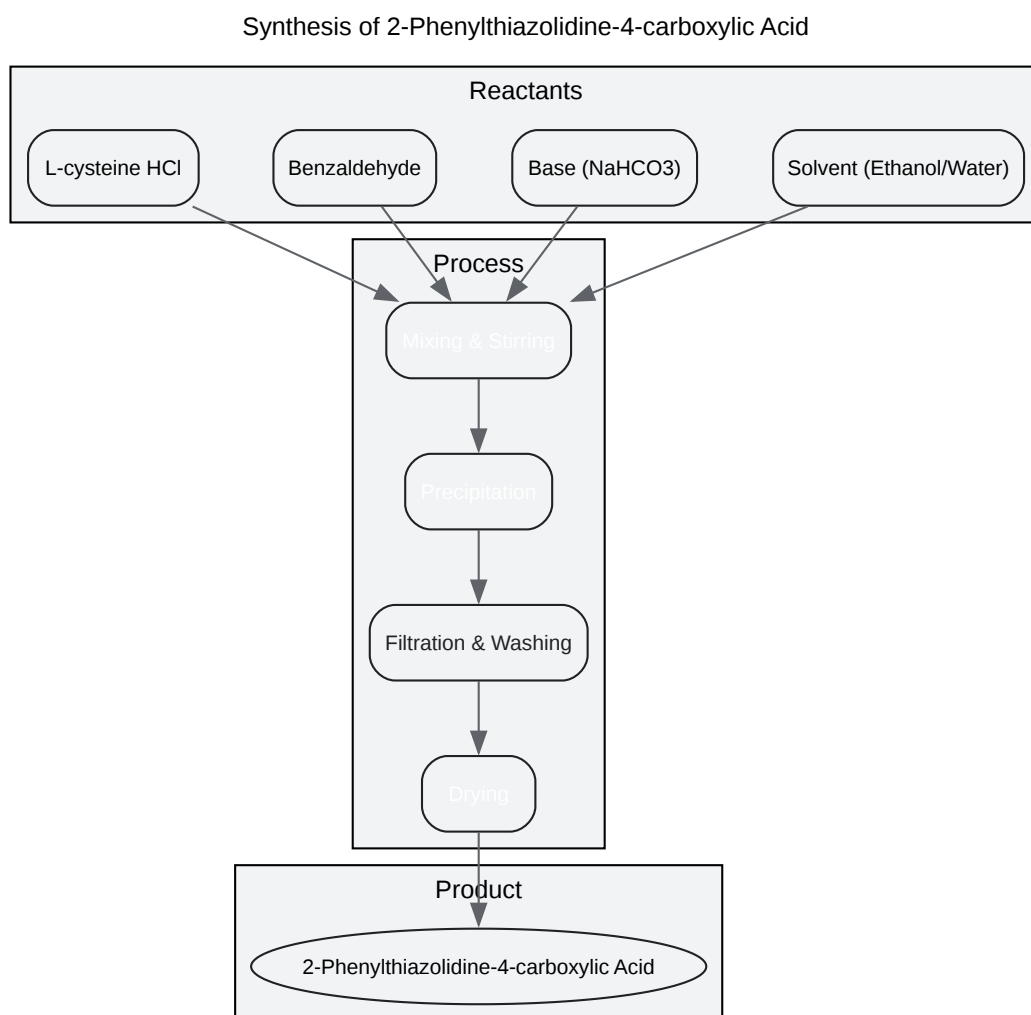
Materials:

- L-cysteine hydrochloride
- Sodium bicarbonate (or sodium acetate)
- Benzaldehyde
- Ethanol
- Distilled water

Procedure:

- Dissolve L-cysteine hydrochloride (1 equivalent) and sodium bicarbonate (1.1 equivalents) in distilled water.[5]
- In a separate flask, dissolve benzaldehyde (1.1 equivalents) in 95% ethanol.[5]
- Add the ethanolic benzaldehyde solution to the aqueous L-cysteine solution in one portion. [5]
- Stir the reaction mixture vigorously at room temperature for 6-24 hours.[5][6] The formation of a white precipitate indicates product formation.
- To enhance precipitation, the reaction vessel can be placed in an ice bath.[6]
- Collect the precipitate by suction filtration.
- Wash the solid product several times with cold ethanol to remove unreacted starting materials.[6]
- Dry the purified **2-Phenylthiazolidine-4-carboxylic acid**. The product is typically obtained as a white solid.[5]

Diagram of Synthetic Workflow:



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Caption: Workflow for the synthesis of **2-Phenylthiazolidine-4-carboxylic acid**.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **Sample Preparation:** Dissolve 5-25 mg of the compound in approximately 0.6-1 mL of a suitable deuterated solvent (e.g., Acetone- d_6 , DMSO- d_6).^{[2][8]} Ensure the sample is fully dissolved; filter if any solid particles are present.^{[2][8]} Transfer the solution to a 5 mm NMR tube.
- **Analysis:** Acquire ^1H and ^{13}C NMR spectra. The chemical shifts (δ) for **2-Phenylthiazolidine-4-carboxylic acid** in Acetone- d_6 are reported as: ^1H -NMR (300 MHz, Acetone- d_6), δH (ppm): 3.21 (m, 1H), 3.44 (m, 1H), 4.01 (t, $J = 7.5$ Hz, 1H), 5.66 (s, 1H), 7.52 (m, 2H), 7.32 (m, 3H).^[6]

Mass Spectrometry (MS):

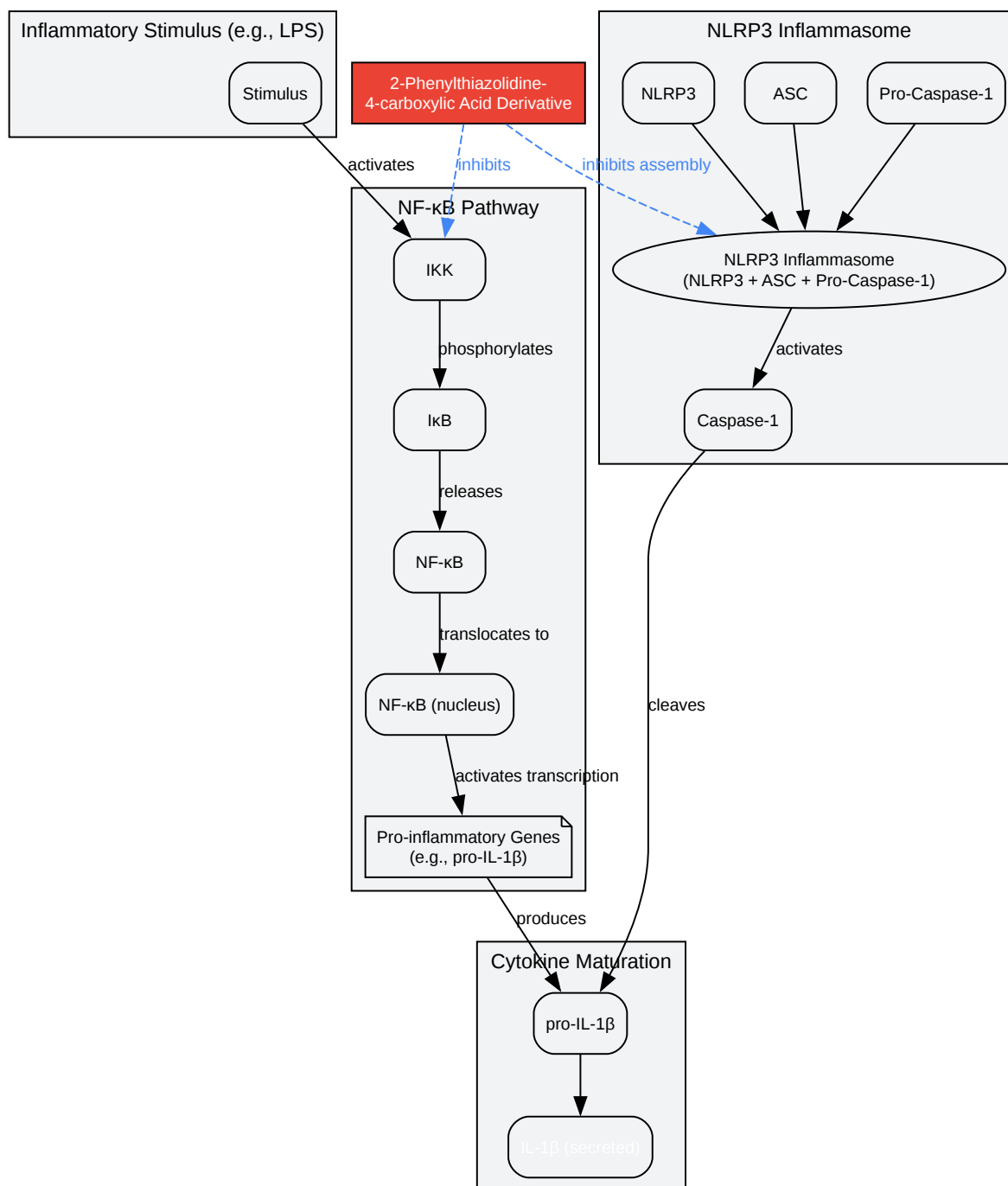
- **Sample Preparation:** Prepare a dilute solution of the sample (approximately 10-100 $\mu\text{g/mL}$) in a volatile organic solvent such as methanol or acetonitrile. The sample should be free of non-volatile salts.
- **Analysis:** Electron Ionization (EI) mass spectrometry shows a molecular ion (m/z) at 209, corresponding to the molecular weight of the compound.^[6]

Biological Activity and Signaling Pathways

Thiazolidine derivatives have been shown to modulate key signaling pathways involved in inflammation. While specific studies on the unsubstituted **2-Phenylthiazolidine-4-carboxylic acid** are limited, research on its derivatives suggests potential activity in inhibiting the NF- κB and NLRP3 inflammasome pathways, and modulating the activity of cyclooxygenase-2 (COX-2).

NF- κB and NLRP3 Inflammasome Signaling Pathway:

The NF- κB pathway is a central regulator of inflammation. Upon stimulation by various signals, it leads to the transcription of pro-inflammatory cytokines. The NLRP3 inflammasome is a multi-protein complex that, when activated, leads to the maturation and secretion of pro-inflammatory cytokines IL-1 β and IL-18. Thiazolidine derivatives may exert their anti-inflammatory effects by inhibiting these pathways.

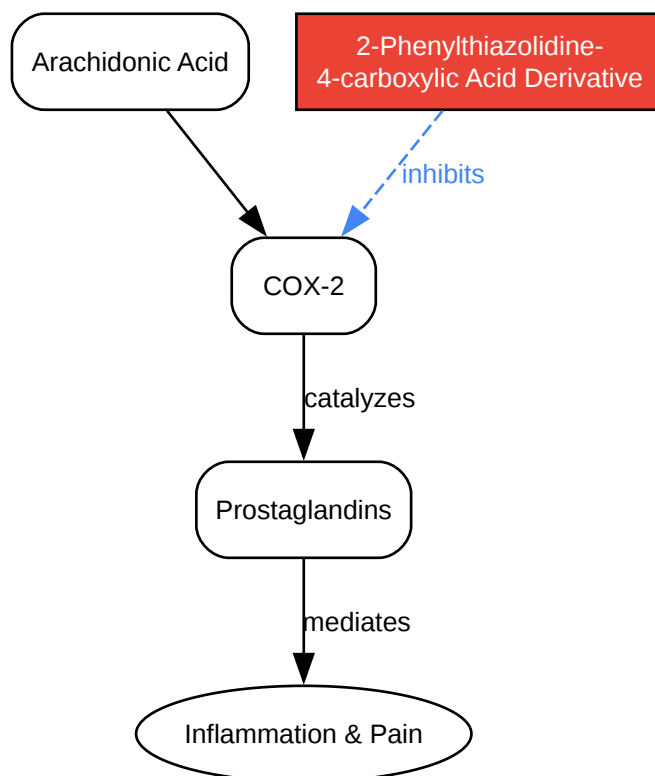


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Caption: Potential modulation of NF-κB and NLRP3 inflammasome pathways.

Cyclooxygenase (COX) Pathway:

COX enzymes are involved in the synthesis of prostaglandins from arachidonic acid, which are key mediators of inflammation and pain. Some thiazolidinone derivatives have been investigated as selective COX-2 inhibitors, suggesting a potential mechanism of action for related compounds.



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Caption: Potential inhibition of the COX-2 pathway.

Conclusion

2-Phenylthiazolidine-4-carboxylic acid represents a versatile scaffold with significant potential for the development of new therapeutic agents. This guide provides a foundational understanding of its physicochemical properties, a reliable synthetic protocol, and insights into its potential biological mechanisms of action. Further research is warranted to fully elucidate the specific biological activities of the parent compound and to explore the therapeutic potential of its diverse derivatives. The presented data and protocols should serve as a valuable resource for researchers and scientists in their drug discovery and development endeavors.

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